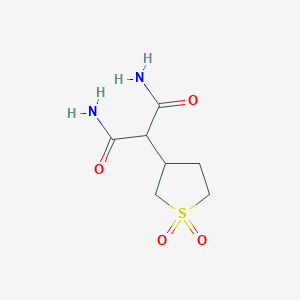
3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethylene glycol. The reaction conditions often include heating under reflux and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- 3-Propyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazol-5(4H)-one
Uniqueness
3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is unique due to its specific ethyl and hydroxyethyl substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, solubility, and interaction with biological targets.
Propriétés
Formule moléculaire |
C7H12N2O2 |
|---|---|
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
5-ethyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O2/c1-2-6-5-7(11)9(8-6)3-4-10/h10H,2-5H2,1H3 |
Clé InChI |
KVPYOINIQRDCBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=O)C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)
![dimethyl 2-{[4-(4-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12126179.png)
![2-amino-1-(2-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126187.png)



![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)

![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)
![2,2-dimethyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}propanamide](/img/structure/B12126244.png)

![Propanamide, N-[5-chloro-3-(methylthio)-2-pyridinyl]-2,2-dimethyl-](/img/structure/B12126261.png)

